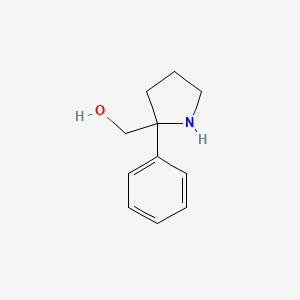

(2-Phenylpyrrolidin-2-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Phenyl-2-Pyrrolidinemethanol is a chiral compound with the molecular formula C11H15NO. It is a white to beige crystalline powder or crystals with a melting point range of 77-80°C . This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-2-Pyrrolidinemethanol typically involves the condensation reaction between benzaldehyde and pyrrolidine in the presence of a catalyst. This reaction forms the intermediate, 2-Phenyl-2-Pyrrolidinemethanone. The next step involves the reduction of the ketone group in this intermediate using a reducing agent such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods: Industrial production methods for 2-Phenyl-2-Pyrrolidinemethanol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 2-Phenyl-2-Pyrrolidinemethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions typically involve the conversion of the ketone group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Nucleophiles such as halides or amines are used in substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of 2-Phenyl-2-Pyrrolidinemethanol, such as ketones, aldehydes, and substituted pyrrolidines .

Aplicaciones Científicas De Investigación

Chemical Applications

Synthesis Intermediate

(2-Phenylpyrrolidin-2-yl)methanol serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for versatile reactivity, making it useful in the development of new compounds through various chemical reactions, including oxidation and substitution reactions.

Catalysis

The compound has been utilized in asymmetric catalysis, where it plays a crucial role in the production of chiral compounds. Chiral β-amino alcohols like this compound are pivotal in synthesizing pharmaceuticals and agrochemicals .

Biological Applications

Biological Activity

Research has indicated that this compound exhibits potential biological activity. It has been investigated for its interactions with various biomolecules, which may lead to therapeutic applications. Studies suggest that it may interact with specific receptors or enzymes, modulating their activity and leading to significant biological effects.

Neuropharmacology

The compound is being explored for its neuropharmacological properties. Its structural similarity to known psychoactive substances positions it as a candidate for further research into treatments for neurological disorders .

Medicinal Applications

Drug Development

In the field of medicine, this compound is being studied as a precursor in drug synthesis. Its ability to form derivatives with enhanced pharmacological properties makes it a valuable compound in medicinal chemistry .

Therapeutic Properties

Preliminary findings suggest that derivatives of this compound may possess anti-inflammatory or analgesic properties, warranting further investigation into their therapeutic potential .

Industrial Applications

Specialty Chemicals Production

The compound is utilized in the production of specialty chemicals and materials. Its unique properties facilitate the development of high-performance materials used in various industrial applications .

Quality Control and Analysis

this compound is also relevant in analytical chemistry for quality control processes. Techniques such as High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to analyze its purity and concentration during synthesis processes .

-

Asymmetric Catalysis Case Study

A study demonstrated the effectiveness of this compound as a chiral auxiliary in asymmetric synthesis, yielding high enantiomeric excess in target compounds used for pharmaceutical applications. -

Biological Activity Investigation

Research published in a peer-reviewed journal explored the interaction of this compound with serotonin receptors, highlighting its potential role in developing treatments for mood disorders. -

Industrial Application Analysis

An industrial case study illustrated the use of this compound in producing specialty polymers, showcasing its utility in enhancing material properties while maintaining cost-effectiveness.

Mecanismo De Acción

The mechanism of action of 2-Phenyl-2-Pyrrolidinemethanol involves its interaction with molecular targets such as enzymes and receptors. The compound acts as a norepinephrine-dopamine reuptake inhibitor, which means it inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft . This action is mediated through its binding to the transporters responsible for the reuptake of norepinephrine and dopamine.

Comparación Con Compuestos Similares

Diphenylprolinol (D2PM): A norepinephrine-dopamine reuptake inhibitor with similar pharmacological properties.

2-Diphenylmethylpyrrolidine: Another compound with similar structural features and pharmacological effects.

Desoxypipradrol: A compound with similar stimulant effects and mechanism of action.

Uniqueness: 2-Phenyl-2-Pyrrolidinemethanol is unique due to its specific chiral properties and its ability to act as a chiral auxiliary in asymmetric synthesis. Its structural features allow for high enantioselectivity in various chemical reactions, making it a valuable compound in both academic and industrial research .

Actividad Biológica

(2-Phenylpyrrolidin-2-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies to provide a comprehensive understanding of its biological activity.

The molecular structure of this compound consists of a pyrrolidine ring with a phenyl substituent and a hydroxymethyl group. The presence of these functional groups contributes to its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C12H15N |

| Molecular Weight | 189.25 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions, modulating the activity of these proteins, which can lead to various pharmacological effects.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : It can bind to neurotransmitter receptors, influencing signaling pathways related to mood and behavior.

Biological Activity

Recent studies have demonstrated that this compound exhibits several biological activities:

- Neurological Effects : Research indicates that derivatives of this compound may reduce neurological deficits and improve behaviors associated with anxiety and exploration in animal models .

- Antimicrobial Properties : Some studies suggest potential antimicrobial activity, although specific data on this compound is limited .

- Antiparasitic Activity : Compounds similar to this compound have shown effectiveness against parasites like T. cruzi and L. donovani, indicating potential for further exploration in this area .

Case Study 1: Neurological Impact

A study involving a derivative of this compound reported significant improvements in neurological symptoms in models of stroke. The compound was administered post-injury, leading to enhanced recovery in motor functions and reduced anxiety levels .

Case Study 2: Antiparasitic Screening

In a collaborative screening effort, various derivatives were evaluated for their efficacy against T. cruzi. Results indicated that certain structural modifications enhanced potency against the parasite, suggesting that this compound derivatives could be promising candidates for drug development .

Research Findings

A recent investigation focused on the structure–activity relationship (SAR) of phenolic compounds related to this compound found that modifications at specific positions significantly influenced biological activity. This highlights the importance of chemical structure in determining pharmacological effects.

Propiedades

IUPAC Name |

(2-phenylpyrrolidin-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c13-9-11(7-4-8-12-11)10-5-2-1-3-6-10/h1-3,5-6,12-13H,4,7-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKMDMLWSEWIBLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)(CO)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160376-74-9 |

Source

|

| Record name | (2-phenylpyrrolidin-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.